molecular formula C10H23N3 B13803999 N-Ethyl-2-(4-ethylpiperazin-2-YL)ethanamine CAS No. 56925-81-6

N-Ethyl-2-(4-ethylpiperazin-2-YL)ethanamine

Cat. No.: B13803999
CAS No.: 56925-81-6
M. Wt: 185.31 g/mol
InChI Key: BMYFCBPNQRYHJO-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring, which is further connected to an ethanamine chain. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine typically involves the reaction of N-ethylpiperazine with an appropriate alkylating agent. One common method involves the reaction of N-ethylpiperazine with 2-chloroethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours. After the reaction is complete, the product is isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-(4-ethylpiperazin-2-yl)acetaldehyde, while reduction may produce N-ethyl-2-(4-ethylpiperazin-2-yl)ethanol.

Scientific Research Applications

N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is unique due to its specific structural features, such as the presence of both ethyl and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56925-81-6

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N-ethyl-2-(4-ethylpiperazin-2-yl)ethanamine

InChI

InChI=1S/C10H23N3/c1-3-11-6-5-10-9-13(4-2)8-7-12-10/h10-12H,3-9H2,1-2H3

InChI Key

BMYFCBPNQRYHJO-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1CN(CCN1)CC

Origin of Product

United States

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